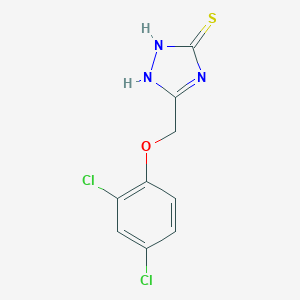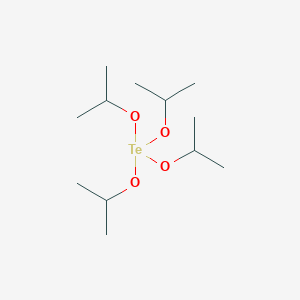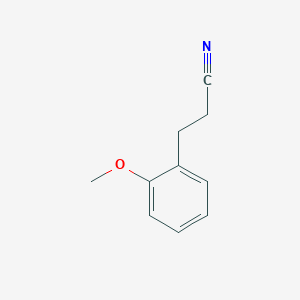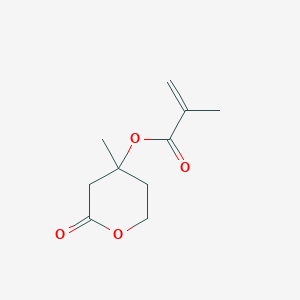
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound. However, there is limited information available about this specific compound. It seems to be a part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol”. However, a related compound “n-(5-((2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-Substituted-amide” has been synthesized and its fungicidal activities have been studied2.Molecular Structure Analysis
The molecular structure of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” is not explicitly available. However, a related compound “5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE” has a linear formula of C22H24Cl2N4O2S and a molecular weight of 479.4321.Chemical Reactions Analysis
Specific chemical reactions involving “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not available. However, the compound “2,4-Dichlorophenoxyacetic acid” is known to be a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth3.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE” has a linear formula of C22H24Cl2N4O2S and a molecular weight of 479.4321.Scientific Research Applications
Synthesis and Biological Activities
- Anti-Inflammatory and Molluscicidal Agents : Compounds with 1,2,4-triazoles and (2,4-dichlorophenoxy) moieties, including 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, exhibit potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
- Antimicrobial Activities : These compounds have shown effectiveness against various microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Structural Analysis
- Synthesis Processes : Innovative synthesis methods have been developed for compounds like 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, contributing to advancements in chemical synthesis techniques (Xue et al., 2008).
- Crystal Structure Elucidation : Detailed analysis of crystal structures of these compounds aids in understanding their molecular configuration and potential interactions (Xu et al., 2005).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Certain derivatives of 1,2,4-triazole have been identified as effective corrosion inhibitors, demonstrating their utility in industrial applications (Yadav et al., 2013).
Antioxidant and Analgesic Properties
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, suggesting their potential use in oxidative stress-related conditions (Karrouchi et al., 2016).
- Analgesic Effects : These compounds have also been explored for their analgesic effects, broadening their potential therapeutic applications (Karrouchi et al., 2016).
Safety And Hazards
The safety and hazards associated with “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is known to cause skin irritation, serious eye damage, and may cause respiratory irritation4.
Future Directions
The future directions for “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “2,4-Dichlorophenoxyacetic acid” is widely used as a herbicide and its presence in water resources and biosolid-amended soils used in farming raises concerns about human and environmental health5.
properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUKXIGPQQNPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353632 | |
| Record name | NSC634489 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
130087-63-7 | |
| Record name | NSC634489 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)


![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)


![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)